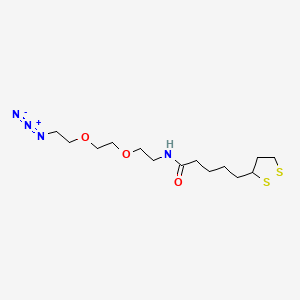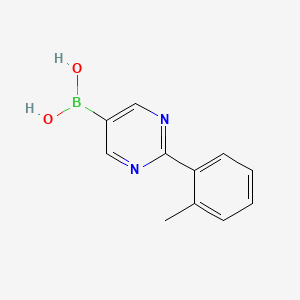
H-beta-HoLys-OH.2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-beta-HoLys-OH.2HCl, also known as (3S)-3,7-diaminoheptanoic acid dihydrochloride, is a synthetic compound with the molecular formula C7H18Cl2N2O2 and a molecular weight of 233.14 g/mol . This compound is a derivative of lysine, an essential amino acid, and is often used in biochemical research and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-HoLys-OH.2HCl typically involves the reaction of lysine derivatives with appropriate reagents to introduce the beta-amino group. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification and crystallization to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
H-beta-HoLys-OH.2HCl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
H-beta-HoLys-OH.2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of H-beta-HoLys-OH.2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to H-beta-HoLys-OH.2HCl include:
- L-beta-Homolysine dihydrochloride
- L-β-Homo-Lys-OH.2HCl
- (3S)-3,7-diaminoheptanoic acid dihydrochloride .
Uniqueness
This compound is unique due to its specific beta-amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H17ClN2O2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
3,7-diaminoheptanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H |
Clé InChI |
DEUJYMGCFOTWFK-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)


![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)


